3-(7-chloro-1H-1,3-benzodiazol-2-yl)propanoic acid
Description
3-(7-Chloro-1H-1,3-benzodiazol-2-yl)propanoic acid is a heterocyclic compound featuring a benzimidazole core substituted with a chlorine atom at the 7-position and a propanoic acid side chain at the 2-position.
Properties
IUPAC Name |
3-(4-chloro-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-6-2-1-3-7-10(6)13-8(12-7)4-5-9(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPFNMWDLYTACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179224-44-2 | |
| Record name | 3-(7-chloro-1H-1,3-benzodiazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-chloro-1H-1,3-benzodiazol-2-yl)propanoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method includes the reaction of 7-chloro-1H-benzimidazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(7-chloro-1H-1,3-benzodiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzimidazoles .
Scientific Research Applications
3-(7-chloro-1H-1,3-benzodiazol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-chloro-1H-1,3-benzodiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogs with Varied Chlorine Substitution
A. 3-(5-Chloro-1H-1,3-benzodiazol-2-yl)propanoic acid
- Molecular Formula : C₁₀H₈ClN₂O₂ (same as the target compound)
- Key Difference : Chlorine at the 5-position instead of 7.
- Implications : Positional isomerism may alter electronic effects and intermolecular interactions. The 5-chloro derivative’s bioactivity (if any) could differ due to steric or electronic variations in binding pockets .
B. 3-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid
Alkyl-Substituted Derivatives
A. 3-(7-Chloro-1-methyl-1H-benzodiazol-2-yl)propanoic acid
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Molecular Weight : 238.67 g/mol .
- Key Feature : Methyl substitution at N-1.
- Implications : The methyl group may stabilize the benzimidazole ring and modulate metabolic stability compared to the unmethylated target compound.
B. 3-(1-Ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid
- Molecular Formula : C₁₂H₁₅N₃O₄S
- Key Features :
- Ethyl group at N-1.
- Sulfamoyl (-SO₂NH₂) substituent at the 5-position.
Heterocyclic Propanoic Acid Derivatives
A. 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid
- Molecular Formula: C₁₀H₈ClNO₂S
- Key Difference : Benzothiazole core replaces benzimidazole.
- Implications : The sulfur atom in benzothiazole may confer distinct electronic properties and redox activity compared to the nitrogen-rich benzimidazole .
B. Chlorinated Phenylpropanoic Acids (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid)
- Key Features :
- Implications: The phenylpropanoic acid scaffold shows bioactivity, suggesting the benzimidazole analog may also exhibit antimicrobial properties, albeit through different mechanisms.
Functionalized Derivatives
A. 3-(1-Propyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid
- Molecular Formula : C₁₃H₁₇N₃O₄S
- Key Features :
- Propyl group at N-1.
- Sulfamoyl group at the 5-position.
- Implications : Increased alkyl chain length may enhance lipophilicity and prolong half-life in biological systems .
B. 3-(7-Nitro-5-trifluoromethyl-1H-benzimidazol-2-yl)propenoic acid
- Key Features: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups.
- Implications : Strong electron-withdrawing groups may alter reactivity and binding to targets such as kinases or proteases .
Comparative Data Table
Key Findings and Implications
N-Alkylation : Methyl or ethyl groups at N-1 increase molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
Heterocyclic Core: Replacing benzimidazole with benzothiazole or phenylpropanoic acid alters electronic properties and bioactivity profiles, suggesting diverse therapeutic avenues.
Biological Activity
3-(7-chloro-1H-1,3-benzodiazol-2-yl)propanoic acid is a member of the benzimidazole family, which is recognized for its diverse biological activities. The unique structural features of this compound, including the chlorine substitution and the propanoic acid moiety, suggest potential therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.65 g/mol
- CAS Number : 1179224-44-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzymes involved in critical biological pathways, such as DNA replication and cell proliferation, which are particularly relevant in cancer biology.
Anticancer Activity
Studies have shown that compounds within the benzimidazole class exhibit significant anticancer properties. For instance, this compound has been investigated for its potential to induce apoptosis in cancer cells by inhibiting key signaling pathways.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| PCa Cells | 15.0 | Apoptosis via caspase activation | |
| Breast Cancer | 12.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Prostate Cancer Study :
- In a preclinical model, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study demonstrated that the compound effectively inhibited tumor growth through apoptosis induction.
-
Infection Model :
- A study involving infected mice showed that treatment with this compound reduced bacterial load significantly when compared to untreated controls, indicating its potential as a therapeutic agent against bacterial infections.
Comparative Analysis with Similar Compounds
This compound can be compared with other benzimidazole derivatives to assess its unique properties and efficacy:
Table 3: Comparison with Related Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 3-(1H-benzimidazol-2-yl)propanoic acid | No chlorine substitution | Moderate anticancer activity |
| 2-(7-chloro-1H-benzimidazol-2-yl)acetic acid | Acetic acid group | Lower antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
